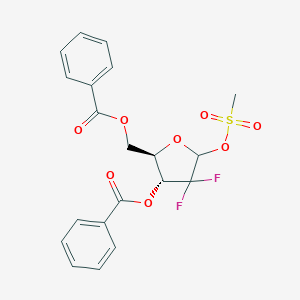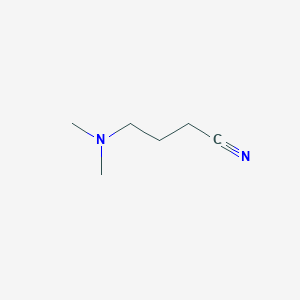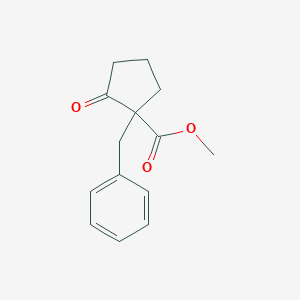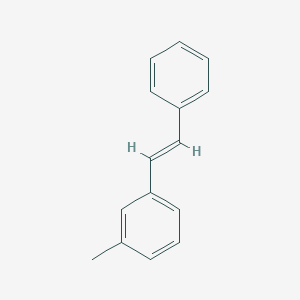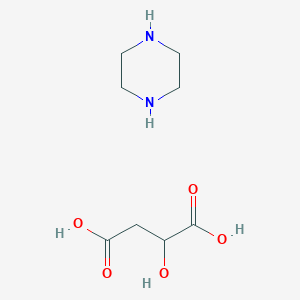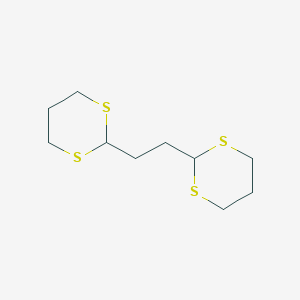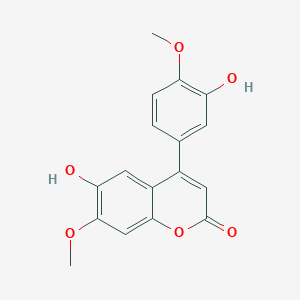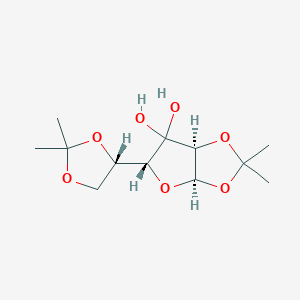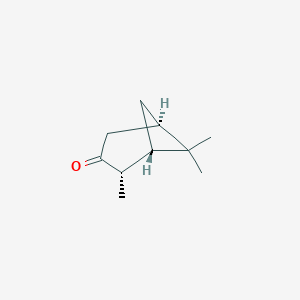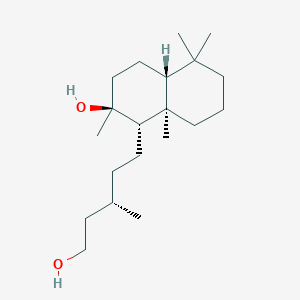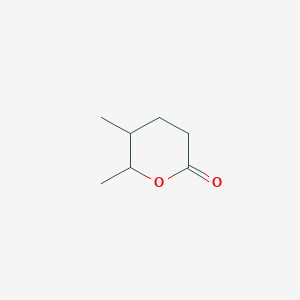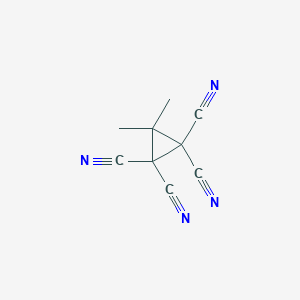
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclic compound that contains four carbon atoms and four nitrogen atoms, and its unique structure makes it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- is not well understood, but it is believed to interact with various biological molecules, including enzymes and proteins. It may also have an effect on cellular signaling pathways, which could contribute to its potential therapeutic applications.
Biochemical And Physiological Effects
Studies have shown that 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- can have a variety of biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of various signaling pathways. It may also have an effect on cellular metabolism and energy production.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- in lab experiments is its unique structure, which allows it to interact with a wide variety of biological molecules. However, its complex synthesis process and potential toxicity may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl-. These include further studies of its mechanism of action, as well as its potential use in the development of new drugs and therapeutic agents. It may also be useful in the study of various disease processes, including cancer and neurodegenerative disorders. Additionally, new synthesis methods may be developed to make this compound more easily accessible for research purposes.
Synthesis Methods
The synthesis of 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- involves the reaction of a cyclopropane ring with a cyanide group. This process can be achieved through a variety of methods, including the use of strong acids or bases, as well as the use of specialized catalysts.
Scientific Research Applications
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- has been used in a variety of scientific research applications, including the study of enzyme kinetics and protein-protein interactions. It has also been used as a tool for the development of new drugs and therapeutic agents.
properties
CAS RN |
13017-67-9 |
|---|---|
Product Name |
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- |
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3 |
InChI Key |
JIEYOKFTSKQLLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Canonical SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Other CAS RN |
13017-67-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



